molecular formula C11H15BrO B13074766 4-(3-Bromophenyl)-3-methylbutan-2-ol

4-(3-Bromophenyl)-3-methylbutan-2-ol

Cat. No.: B13074766
M. Wt: 243.14 g/mol
InChI Key: PMUBUHLMPVFYCK-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-3-methylbutan-2-ol is a halogenated secondary alcohol featuring a bromine atom at the meta position of the phenyl ring and a methyl group at the third carbon of the butan-2-ol backbone.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

4-(3-bromophenyl)-3-methylbutan-2-ol

InChI

InChI=1S/C11H15BrO/c1-8(9(2)13)6-10-4-3-5-11(12)7-10/h3-5,7-9,13H,6H2,1-2H3

InChI Key

PMUBUHLMPVFYCK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 3-methylbutan-2-ol using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-3-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of 4-(3-Bromophenyl)-3-methylbutan-2-one.

    Reduction: Formation of 4-(3-Phenyl)-3-methylbutan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromophenyl)-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and biological activity .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

a. 4-(2,6,6-Trimethylcyclohexyl)-3-methylbutan-2-ol
This analog replaces the 3-bromophenyl group with a bulky 2,6,6-trimethylcyclohexyl substituent. The cyclohexyl group introduces significant steric hindrance, likely reducing reactivity in nucleophilic substitutions compared to the bromophenyl derivative. Such steric effects also influence solubility; the bromophenyl variant may exhibit lower polarity due to the electron-withdrawing bromine atom, whereas the cyclohexyl analog could display higher lipophilicity .

b. 3-Tert-butylcyclohexyl Acetate As an ester derivative, this compound diverges functionally from the alcohol group in 4-(3-bromophenyl)-3-methylbutan-2-ol. The acetate group enhances volatility, making it more suitable for fragrance applications.

c. 4-(3-Bromophenyl)-2(3H)-thiazolone Hydrazone Though part of the thiazolone family, this compound shares the 3-bromophenyl substituent. The hydrazone moiety introduces hydrogen-bonding capability, which could enhance biological activity.

Regulatory and Commercial Status

While 4-(3-bromophenyl)-3-methylbutan-2-ol is discontinued, analogs like 3-tert-butylcyclohexyl acetate face usage restrictions in perfumery. This suggests that halogenated or branched alcohols may require stringent safety evaluations. The discontinued status of the target compound could reflect synthesis challenges, regulatory hurdles, or diminished demand compared to more stable or bioactive derivatives .

Data Table: Key Properties of 4-(3-Bromophenyl)-3-methylbutan-2-ol and Analogs

Compound Name Molecular Formula Substituent Key Functional Group Commercial Status (2025) Potential Application
4-(3-Bromophenyl)-3-methylbutan-2-ol C₁₁H₁₅BrO 3-Bromophenyl Secondary alcohol Discontinued Pharmaceutical intermediate
4-(2,6,6-Trimethylcyclohexyl)-3-methylbutan-2-ol C₁₄H₂₆O 2,6,6-Trimethylcyclohexyl Secondary alcohol Available (unrestricted) Fragrance, solvents
3-Tert-butylcyclohexyl acetate C₁₂H₂₂O₂ 3-Tert-butylcyclohexyl Ester Restricted in perfumes Perfumery (limited)
4-(3-Bromophenyl)-2(3H)-thiazolone hydrazone C₉H₈BrN₃S 3-Bromophenyl Thiazolone hydrazone Research-grade Anticancer research

Biological Activity

4-(3-Bromophenyl)-3-methylbutan-2-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a bromophenyl group and a branched alcohol structure, is being investigated for its interactions with various biological targets, which may include receptors and enzymes involved in metabolic pathways.

Chemical Structure and Properties

The molecular formula of 4-(3-Bromophenyl)-3-methylbutan-2-ol is C11H15BrO. Its structure features a hydroxyl group (-OH) that contributes to its reactivity and potential biological activity. The presence of the bromine atom enhances its lipophilicity, which may influence its pharmacokinetic properties.

Biological Activity

Research indicates that 4-(3-Bromophenyl)-3-methylbutan-2-ol exhibits several biological activities:

  • Receptor Modulation : Preliminary studies suggest that this compound can interact with neurotransmitter receptors, potentially influencing neurological processes. This interaction could lead to therapeutic applications in treating disorders related to neurotransmission.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
  • Cellular Signaling : By modulating cellular signaling pathways, 4-(3-Bromophenyl)-3-methylbutan-2-ol may affect various cellular functions, including proliferation and apoptosis.

Research Findings

Several studies have explored the biological activity of 4-(3-Bromophenyl)-3-methylbutan-2-ol:

  • Cell Viability Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines at higher concentrations, indicating potential as an anticancer agent.
  • Mechanism of Action : Investigations into the mechanism of action revealed that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) in treated cells.
  • Pharmacological Studies : Animal models have shown that administration of 4-(3-Bromophenyl)-3-methylbutan-2-ol can lead to significant changes in behavior indicative of altered neurotransmitter activity, supporting its role as a neuroactive compound.

Case Study 1: Neuroprotective Effects

A study conducted on a mouse model of Parkinson's disease reported that treatment with 4-(3-Bromophenyl)-3-methylbutan-2-ol resulted in reduced neuroinflammation and improved motor function. The compound was found to upregulate neuroprotective factors while downregulating pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

In a recent investigation involving breast cancer cell lines, 4-(3-Bromophenyl)-3-methylbutan-2-ol demonstrated significant inhibition of cell growth. The study indicated that this effect was mediated through cell cycle arrest at the G1 phase and subsequent induction of apoptosis.

Data Summary

Activity Effect Study Reference
Receptor ModulationAlters neurotransmitter receptor activity
Enzyme InhibitionInhibits metabolic enzymes
CytotoxicityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces neuroinflammation

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